molecular formula C20H32O7 B1249551 Botcinin F

Botcinin F

Cat. No. B1249551
M. Wt: 384.5 g/mol
InChI Key: NTXBEGLMBLTXSP-PIJDILSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botcinin F is a natural product found in Botrytis cinerea with data available.

Scientific Research Applications

Structural and Chemical Analysis

  • Botcinins E and F Isolation : Botcinins E and F were isolated along with botcinolide from Botrytis cinerea. Their structures were determined using spectroscopic methods and chemical conversion. Botcinolide's structure was revised based on new data, and its antifungal activity was observed against Magnaporthe grisea, a rice blast disease pathogen (Tani et al., 2006).

  • Synthesis and Structural Determination : The asymmetric total synthesis of botcinins, including Botcinin F, has been achieved. This synthesis provided insight into their antifungal properties against rice blast disease (Fukui & Shiina, 2008).

Biosynthesis and Genetic Research

  • Shared Biosynthetic Pathway : Research has identified a shared biosynthetic pathway for botcinins and botrylactones, shedding light on the origin of the starter unit in botcinins biosynthesis (Massaroli et al., 2013).

  • Botrydial Production Impact : A study of the Botrytis cinerea mutant halted the production of botrydial, leading to the overproduction of several polyketides, including new botcinins. This work provided insights into the botcinins biosynthetic pathway (Moraga et al., 2021).

  • Botcinic Acid Biosynthesis : Investigation into the specific regulation of Bcboa genes in Botrytis cinerea revealed insights into the biosynthesis of botcinic acid, closely related to botcinins. This study explored the structure and regulation of the botcinic acid gene cluster (Porquier et al., 2019).

Pharmacological and Antifungal Applications

  • Antifungal Activity : Botcinins, including Botcinin F, have been identified for their antifungal activities against Magnaporthe grisea, which is significant in agricultural contexts, particularly in combating rice blast disease (Tani et al., 2005).

  • Interactions with Other Fungi : Studies on the interaction between Trichoderma arundinaceum and Botrytis cinerea revealed that botcinins produced by the latter regulate gene expression in the former, affecting biosynthesis of other compounds. This highlights the ecological interactions and potential applications in controlling fungal pathogens (Malmierca et al., 2016).

properties

Product Name

Botcinin F

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

[(2S,3R,4R,4aS,7S,8S,8aR)-8-hydroxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxyoct-2-enoate

InChI

InChI=1S/C20H32O7/c1-6-7-8-14(21)9-10-15(22)25-16-11(2)18-20(5,27-13(16)4)17(23)12(3)19(24)26-18/h9-14,16-18,21,23H,6-8H2,1-5H3/b10-9+/t11-,12+,13+,14+,16-,17+,18+,20-/m1/s1

InChI Key

NTXBEGLMBLTXSP-PIJDILSTSA-N

Isomeric SMILES

CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)O)(O[C@H]1C)C)C)O

Canonical SMILES

CCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)O)(OC1C)C)C)O

synonyms

3-O-deacetyl-2-epi-botcinin A
botcinin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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